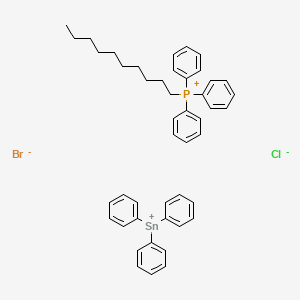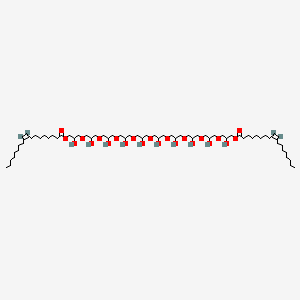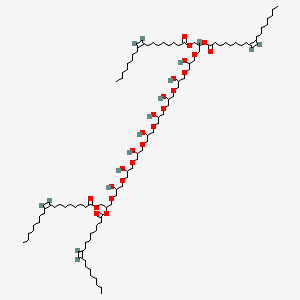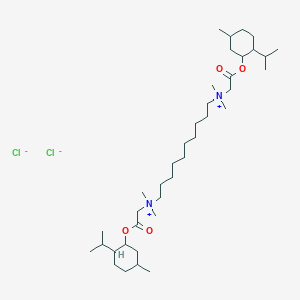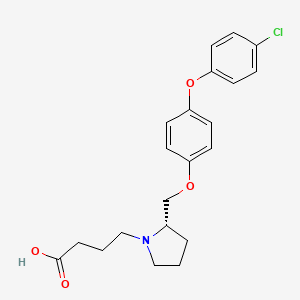
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
Overview
Description
DG-051 is a potent inhibitor of leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene B4, a pro-inflammatory molecule. This compound has shown promise in the prevention of heart attacks by reducing the production of leukotriene B4 .
Mechanism of Action
Target of Action
DG-051, also known as (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid, is a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H) . LTA4H is an enzyme that plays a crucial role in the production of Leukotriene B4 (LTB4), a potent promoter of inflammation .
Mode of Action
DG-051 interacts with its target, LTA4H, by inhibiting its aminopeptidase activity . This inhibition is achieved with an IC50 of 47 nM, indicating a strong affinity between DG-051 and LTA4H . The inhibition of LTA4H leads to a decrease in the production of LTB4 .
Biochemical Pathways
The primary biochemical pathway affected by DG-051 is the leukotriene pathway . By inhibiting LTA4H, DG-051 disrupts the conversion of Leukotriene A4 (LTA4) to LTB4, thereby reducing the overall production of LTB4 . This reduction in LTB4 levels can lead to a decrease in inflammation, as LTB4 is a potent promoter of inflammatory responses .
Pharmacokinetics
DG-051 has been found to have good bioavailability, with low variability between subjects . It has a terminal half-life of approximately 9 hours and measurable concentrations at 24 hours after dosing . These properties suggest that DG-051 has a pharmacokinetic profile suitable for once-a-day dosing .
Result of Action
The primary molecular effect of DG-051’s action is the reduction of LTB4 production . On a cellular level, this can lead to a decrease in inflammation, as LTB4 is known to promote inflammatory responses . Therefore, the inhibition of LTA4H by DG-051 can potentially reduce inflammation-related conditions.
Biochemical Analysis
Biochemical Properties
DG-051 plays a crucial role in biochemical reactions by inhibiting leukotriene A4 hydrolase, an enzyme that catalyzes the rate-determining step in the synthesis of leukotriene B4 (LTB4). This inhibition is achieved with an IC50 value of 47 nM . Additionally, DG-051 inhibits the aminopeptidase activity of LTA4H with IC50 values of 72 nM and 150 nM when tested using the substrates L-alanine p-nitroanilide and prolyl-glycyl-proline peptide, respectively . These interactions suggest that DG-051 can potentially lead to the accumulation of prolyl-glycyl-proline peptide in vivo .
Cellular Effects
DG-051 has been shown to influence various cellular processes. By inhibiting leukotriene A4 hydrolase, DG-051 reduces the production of leukotriene B4, a potent inflammatory mediator. This reduction in leukotriene B4 levels can modulate inflammatory responses in different cell types, including immune cells . Furthermore, DG-051’s inhibition of aminopeptidase activity may affect cellular metabolism and protein turnover, leading to changes in cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of DG-051 involves its binding to leukotriene A4 hydrolase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, reducing the levels of this pro-inflammatory mediator . Additionally, DG-051’s inhibition of the aminopeptidase activity of leukotriene A4 hydrolase suggests that it may also interfere with the degradation of specific peptides, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DG-051 have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least two years . In vitro studies have shown that DG-051 maintains its inhibitory activity over extended periods, suggesting that it does not rapidly degrade . Long-term exposure to DG-051 in cell cultures has been associated with sustained reductions in leukotriene B4 levels and modulation of inflammatory responses .
Dosage Effects in Animal Models
In animal models, the effects of DG-051 vary with different dosages. At lower doses, DG-051 effectively inhibits leukotriene A4 hydrolase and reduces leukotriene B4 levels without causing significant adverse effects . At higher doses, DG-051 may exhibit toxic effects, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
DG-051 is involved in metabolic pathways related to the synthesis and degradation of leukotrienes. By inhibiting leukotriene A4 hydrolase, DG-051 disrupts the production of leukotriene B4, a key mediator in inflammatory responses . This inhibition can affect metabolic flux and alter the levels of various metabolites involved in inflammation and immune responses .
Transport and Distribution
DG-051 is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s high oral bioavailability (>80% across species) suggests efficient absorption and distribution in the body . DG-051’s interactions with transporters and binding proteins may influence its localization and accumulation in specific tissues, thereby affecting its therapeutic efficacy .
Subcellular Localization
The subcellular localization of DG-051 is primarily within the cytoplasm, where it interacts with leukotriene A4 hydrolase. This localization is crucial for its inhibitory activity, as it allows DG-051 to effectively bind to and inhibit the enzyme . Additionally, DG-051 may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function .
Preparation Methods
The synthesis of DG-051 involves several steps. One method includes the reaction of 4-iodophenol with potassium tert-butoxide in dimethylformamide, followed by the addition of a tosylate compound. The reaction mixture is heated and then worked up to yield the desired product . Industrial production methods typically involve similar synthetic routes but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
DG-051 undergoes various chemical reactions, including substitution and reduction. Common reagents used in these reactions include potassium tert-butoxide, dimethylformamide, and sodium hydroxide. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Scientific Research Applications
DG-051 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of leukotriene A4 hydrolase. In biology and medicine, it is being investigated for its potential to prevent heart attacks by reducing inflammation. The compound is also used in industrial research to develop new anti-inflammatory drugs .
Comparison with Similar Compounds
DG-051 is unique in its high potency and selectivity for leukotriene A4 hydrolase. Similar compounds include SC-57461A and Bestatin hydrochloride, which also inhibit aminopeptidases but with different selectivity profiles and potencies . DG-051 stands out due to its high oral bioavailability and effectiveness in reducing leukotriene B4 levels .
Properties
IUPAC Name |
4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCTYSQBVIGZRU-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929916-05-2 | |
| Record name | DG-051 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929916052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DG-051 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6WM2IY2LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid (DG-051) exert its therapeutic effect?
A1: DG-051 functions as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H) [, ]. LTA4H is an enzyme responsible for the final step in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator. By inhibiting LTA4H, DG-051 effectively reduces LTB4 production, thereby mitigating the inflammatory response. This mechanism of action makes DG-051 a promising therapeutic candidate for inflammatory diseases such as myocardial infarction, stroke, inflammatory bowel disease, and asthma [, ].
Q2: What is the structural basis for the high potency and selectivity of DG-051 towards LTA4H?
A2: The development of DG-051 involved a combination of fragment-based crystallography screening and iterative medicinal chemistry optimization []. This approach allowed researchers to identify key structural features contributing to high binding affinity and selectivity for LTA4H. While the publications provided don't detail specific SAR studies, they emphasize that ligand efficiency was closely monitored throughout the optimization process, leading to the identification of DG-051 with a Kd of 26 nM for LTA4H [].
Q3: What are the pharmacokinetic properties of DG-051 that make it suitable for clinical development?
A3: DG-051 exhibits favorable pharmacokinetic properties, including high aqueous solubility (>30 mg/mL) and high oral bioavailability (>80% across species) []. These characteristics are crucial for achieving therapeutic concentrations in vivo and support the feasibility of oral administration for clinical use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)
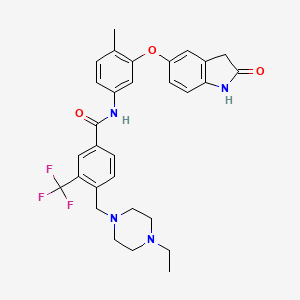
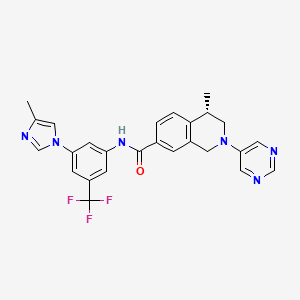
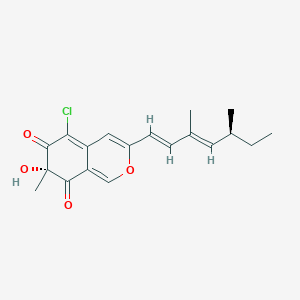
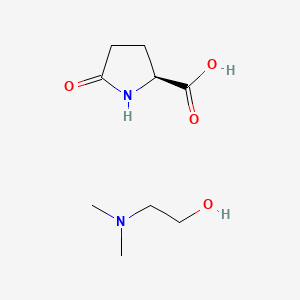

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone;(2S)-2-hydroxybutanedioic acid](/img/structure/B607024.png)
